c(phg-isoDGR-(NMe)k)

Vue d'ensemble

Description

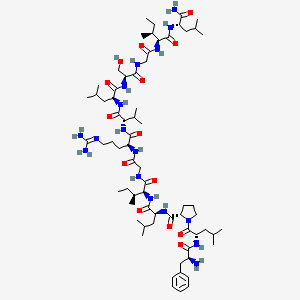

c(phg-isoDGR-(NMe)k) is a selective and potent α5β1-integrin ligand . Its chemical structure includes the phg-isoDGR motif, which plays a crucial role in binding to the α5β1 integrin receptor. This ligand has garnered attention due to its potential applications in cancer imaging and therapy .

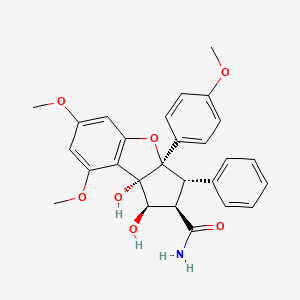

Molecular Structure Analysis

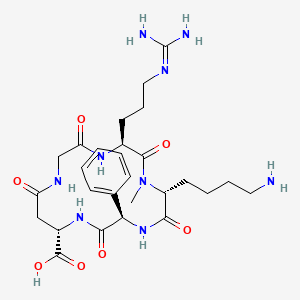

The molecular formula of c(phg-isoDGR-(NMe)k) is C₂₇H₄₁N₉O₇ , with a molecular weight of 603.67 g/mol . Its backbone consists of amino acids, including the modified isoDGR sequence. The trimerized form of this ligand, conjugated with the chelator TRAP, serves as a positron-emission tomography (PET) tracer for monitoring α5β1 integrin expression in vivo .

Applications De Recherche Scientifique

1. Cancer Diagnosis and Therapy

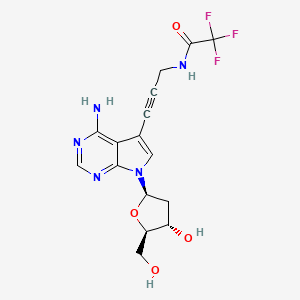

c(phg-isoDGR-(NMe)k, a potent peptidic RGD binding α5β1 subtype selective ligand, has shown significant potential in cancer diagnosis and therapy. Its high specificity for the integrin subtype α5β1, crucial in tumor angiogenesis and metastasis, was achieved through sequential N-methylation. This enhanced selectivity and its use in vivo as a positron-emission tomography tracer for monitoring α5β1 integrin expression in a M21 mouse xenograft model demonstrates its applicability in cancer diagnostic imaging and targeted therapy (Kapp et al., 2018).

2. Glioma Imaging

The compound has been utilized in the development of 99mTc-labeled isoDGR for glioma imaging. Techniques such as dimerization and albumin-binding were employed to improve tumor targeting capability and pharmacokinetics. This resulted in enhanced tumor uptake and clearer tumor visualization in glioma tumor-bearing models, suggesting its efficacy in non-invasive cancer diagnostics (Gao et al., 2019).

3. Integrin αv β3 Modulation

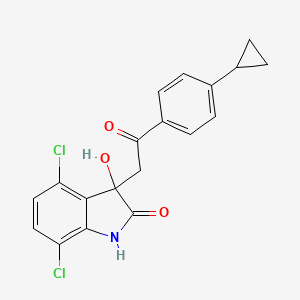

Research has shown that ligands like c(phg-isoDGR-(NMe)k can influence the functional motions of integrin αv β3, a receptor involved in various cellular processes including tumor progression. Distinct ligands can have different effects on integrin activation and deactivation, with isoDGR inducing a rigidification consistent with antagonist activities. This highlights the importance of ligand structure in determining functional responses, which is essential in the development of targeted therapeutics (Paladino et al., 2019).

Mécanisme D'action

The mechanism of action involves the specific recognition of α5β1 integrin expressed on cell surfaces. By binding to this receptor, c(phg-isoDGR-(NMe)k) influences cell behavior, including tumor cell adhesion, invasion, and angiogenesis. PET imaging studies have demonstrated its ability to target α5β1 integrin-rich tissues, making it a promising tool for non-invasive cancer diagnosis and monitoring .

Orientations Futures

Propriétés

IUPAC Name |

(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSPGRUJJJNPQ-PSHVLCQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

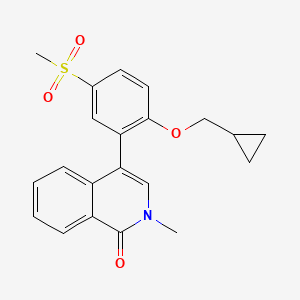

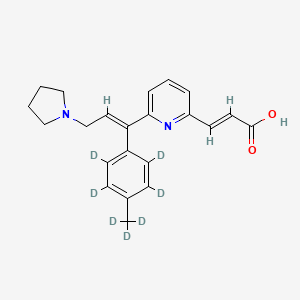

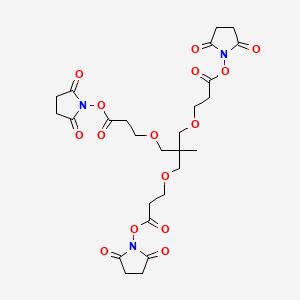

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)

![tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3182000.png)